ethyl N-(2,4-dimethylphenyl)carbamate
Description
Properties
CAS No. |
35601-95-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl N-(2,4-dimethylphenyl)carbamate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI Key |
DCVORZHXEUBUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Substrate Ratio : 1:1 molar ratio of 2,4-dimethylaniline to ethyl chloroformate.
-
Base : Sodium bicarbonate (1.5 eq) or triethylamine (1.1 eq).
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature : 0°C initial cooling, followed by stirring at room temperature for 12–24 hours.
Mechanistic Pathway :
The base neutralizes HCl, shifting equilibrium toward product formation.
Yield and Purity :
-
Typical yields range from 85–95% after purification by silica gel chromatography.
-
Purity exceeds 99% (GC analysis) when using anhydrous conditions.
Catalytic Esterification with Organic Carbonates
An alternative phosgene-free route employs dialkyl carbonates (e.g., diethyl carbonate) and metal catalysts, as described in patents.
Protocol (Adapted from CN100349861C):
-
Reactants : 2,4-dimethylaniline (1 eq), diethyl carbonate (3 eq).
-
Catalyst : Magnesium oxide (MgO) or zinc octoate (5–10 wt%).
-
Conditions : Reflux at 150–200°C for 2–6 hours under nitrogen.
-
Byproduct : Ethanol, removed via distillation to drive equilibrium.
Key Advantages :
-
Avoids hazardous chloroformate reagents.
-
Catalyst recyclability (>10 cycles without significant activity loss).
Limitations :
Solvent-Free Synthesis Using Acid Catalysts
A green chemistry approach utilizes 4-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid catalyst, adapted from solvent-free carbamate syntheses.
Procedure :
-
Mix 2,4-dimethylaniline (1 eq) and ethyl chloroformate (1.05 eq).
-
Add DBSA (5 mol%) and stir at 60°C for 2 hours.
-
Quench with ice water and extract with ethyl acetate.
Performance Metrics :
Hydrogenation of Nitro Precursors
Though less common for this specific compound, a patent describing benzocaine synthesis suggests a viable adaptation:
-
Start with 2,4-dimethylnitrobenzene instead of 4-nitrobenzoic acid.
-
Perform esterification with ethanol and rare-earth catalysts (e.g., NdO).
Challenges :
-
Requires nitro-group introduction, adding synthetic steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Chloroformate-Amine | 85–95 | >99 | 12–24 h | High | Moderate (HCl waste) |
| Organic Carbonate | 70–80 | 95–98 | 2–6 h | Moderate | Low |
| Solvent-Free (DBSA) | 92–94 | >99 | 2 h | High | Low |
| Hydrogenation | 60–75 | 90–95 | 6–8 h | Low | High (H use) |
Optimization Strategies
Catalyst Screening
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted carbamates
Scientific Research Applications
Ethyl N-(2,4-dimethylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It has been studied for its potential to inhibit bacterial biofilm formation.
Industry: It is used in the production of pesticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of ethyl N-(2,4-dimethylphenyl)carbamate involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The carbamate functionality allows it to modulate biological properties and improve stability and pharmacokinetic properties. It can act as a peptide bond surrogate, making it useful in drug design .
Comparison with Similar Compounds
Structural Features :
- Core structure : Carbamate group (-O-CO-NH-) with ethyl and 2,4-dimethylphenyl substituents.
- Pesticides: Ethyl and methyl carbamates with aromatic substituents are common in agrochemicals (e.g., fenoxycarb in ; WH-4-023 in ) .
- Pharmaceutical intermediates: Carbamates with dimethylamino or halogen substituents are explored for acetylcholinesterase inhibition () .
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Position and Bioactivity: The 2,4-dimethylphenyl group in the target compound contrasts with 2,6-dimethylphenyl in WH-4-023 (). Positional isomerism significantly alters steric and electronic properties, impacting receptor binding in kinase inhibition . Halogen vs.
Carcinogenicity Trends: Ethyl carbamate (EC) induces hepatic and lung tumors in rodents but is less potent than vinyl carbamate, which features a reactive vinyl group enabling metabolic activation to mutagenic epoxides .
Physicochemical Properties
- Solubility and Stability: Carbamates with aromatic substituents (e.g., 2,4-dimethylphenyl) exhibit lower water solubility compared to simpler analogs like EC due to hydrophobic interactions . N,N-Dimethylcarbamates () show varied solubility based on quinoline ring substituents, with methyl groups enhancing lipophilicity .
Thermal Stability :
Toxicological and Environmental Considerations
- Ethyl carbamate (EC) is a Group 2A carcinogen, with high levels detected in fermented foods and beverages (). Its metabolic activation via cytochrome P450 produces genotoxic metabolites .
- Vinyl carbamate’s higher carcinogenicity is attributed to its conversion to reactive epoxides, a pathway absent in EC or the target compound .
- Environmental persistence of substituted carbamates depends on substituents; halogenated variants (e.g., ) may exhibit longer half-lives .
Biological Activity
Ethyl N-(2,4-dimethylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Overview of this compound
This compound is a carbamate derivative characterized by its unique phenyl substitution. Carbamates are known for their diverse biological activities, including inhibition of acetylcholinesterase (AChE), which plays a critical role in neurotransmission. The structural attributes of this compound suggest potential interactions with various biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets. These may include:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as AChE and butyrylcholinesterase (BuChE), which are crucial for neurotransmission and other physiological processes .
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains .
- Anticancer Properties : Preliminary research suggests potential anticancer effects, although detailed studies are necessary to elucidate these findings further.
Antimicrobial and Antifungal Activity
This compound has shown promising results in inhibiting microbial growth. The following table summarizes the antimicrobial activity against selected pathogens:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research has explored the anticancer potential of this compound. A study evaluating its effects on cancer cell lines revealed:
| Cell Line | Cell Viability (%) | Concentration (µM) | Reference |
|---|---|---|---|
| A549 (Lung cancer) | 55 | 50 | |
| Caco-2 (Colon cancer) | 47 | 50 |
The results suggest that the compound reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.
Study on Enzyme Inhibition
A significant study evaluated the inhibition of AChE by this compound. The compound was found to be a reversible inhibitor with an IC50 value indicative of moderate potency compared to other known inhibitors. This suggests its potential utility in treating conditions associated with cholinergic dysfunction .
Toxicological Assessment
Toxicological studies conducted on animal models demonstrated that this compound exhibited low toxicity at therapeutic doses. Parameters such as liver histology and hematological indices remained stable across various dosages, suggesting safety for further development .
Q & A
Basic Research Question
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–7.2 ppm) and the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) . C NMR confirms the carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H] expected for CHNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ~254 nm) assesses purity (>98%) and detects hydrolytic byproducts .
How does the stability of this compound vary under different pH and temperature conditions?
Intermediate Research Question
- Hydrolytic Stability : Under acidic (pH 2) or basic (pH 12) conditions, the carbamate ester undergoes hydrolysis to 2,4-dimethylaniline and ethyl carbonic acid. Kinetic studies show faster degradation at pH 12 (t ~4 hrs) due to nucleophilic hydroxide attack .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, with differential scanning calorimetry (DSC) identifying endothermic peaks correlating with melting points .
- Storage Recommendations : Store at -20°C in inert atmospheres to prevent oxidation .
How can researchers resolve contradictions in reported biological activities of this compound and its analogs?
Advanced Research Question
Contradictions often arise from structural variations (e.g., substituent positions) or assay conditions:
- Structural Comparisons : Compare with analogs like ethyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate. The 2,4-dimethyl groups may sterically hinder enzyme binding vs. electron-withdrawing substituents in analogs .
- Assay Standardization : Re-evaluate IC values using uniform protocols (e.g., acetylcholinesterase inhibition assays at pH 7.4, 37°C) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies to identify outliers or confounding variables .
What computational strategies are effective for predicting the reactivity and binding modes of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding between the carbamate carbonyl and catalytic serine residues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
What mechanistic insights explain the regioselectivity of reactions involving this compound?
Advanced Research Question
Regioselectivity in substitution reactions is governed by:
- Steric Effects : The 2,4-dimethyl groups hinder electrophilic attack at the ortho position, favoring para substitution in aromatic systems .
- Electronic Effects : Electron-donating methyl groups activate the ring for electrophilic substitution but deactivate it toward nucleophilic agents .
- Solvent Influence : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, enhancing reaction rates .
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Advanced Research Question
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to increase electrophilicity and enzyme affinity .
- Scaffold Hybridization : Fuse the carbamate with heterocycles (e.g., piperidine) to improve pharmacokinetic properties .
- In Silico Screening : Use QSAR models to predict bioactivity based on descriptors like logP and polar surface area .
What methodological approaches address conflicting data on the environmental persistence of this compound?
Advanced Research Question
- Controlled Degradation Studies : Simulate environmental conditions (UV exposure, microbial activity) and quantify degradation via LC-MS/MS .
- Isotopic Labeling : Track C-labeled carbamate in soil/water systems to differentiate abiotic vs. biotic breakdown pathways .
- Interlaboratory Validation : Harmonize protocols across labs to minimize variability in half-life measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
